Myrtenol

描述

Myrtenol (C₁₀H₁₆O) is a monocyclic monoterpene alcohol derived from the oxidation of α-pinene, a key component of coniferous resins . It is naturally abundant in essential oils of plants such as Myrtus, Artemisia, Tanacetum, and Rhodiola species . This compound exhibits diverse pharmacological properties, including:

- Antimicrobial activity: Effective against Gram-positive bacteria (e.g., MRSA) and Gram-negative pathogens (e.g., Acinetobacter baumannii) .

- Antibiofilm effects: Inhibits biofilm formation by >90% in MRSA and disrupts preformed biofilms .

- Anti-inflammatory and antioxidant effects: Reduces pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and oxidative stress in neurological and gastric injury models .

Its low toxicity and natural abundance make it a promising candidate for pharmaceutical and agricultural applications.

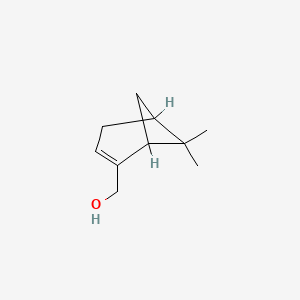

Structure

3D Structure

属性

IUPAC Name |

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBQNMWIQKOSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862089 | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or pale straw-coloured liquid; Warm-herbaceous, slightly woody and discretely medicinal-camphoraceous odour of moderate to poor tenacity | |

| Record name | Myrtenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

221.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Pinen-10-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water and propylene glycol; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Myrtenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976-0.983 | |

| Record name | Myrtenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

515-00-4, 6712-78-3, 19894-97-4, 111957-74-5 | |

| Record name | (±)-Myrtenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrtenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(3.1.1)hept-2-ene-2-methanol, 6,6-dimethyl-, (1S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006712783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-pin-2-ene-10-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pinen-10-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Myrtenol can be synthesized through the oxidation of α-pinene . In industrial settings, it is often produced by the chemical modification of natural substances. For instance, the conjugation of this compound with synthetic components can lead to new biologically active compounds . Additionally, this compound can be prepared in simple and niosomal forms for various applications .

化学反应分析

Myrtenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of myrtenal .

科学研究应用

Myrtenol has a wide range of scientific research applications. It exhibits antimicrobial activity and has been studied for its potential to inhibit biofilms alone and in combination with antimicrobial drugs . This compound also shows promise in reducing orofacial nociception and inflammation through the inhibition of p38-MAPK and cytokine pathways . Additionally, it has been evaluated for its antioxidant, antibacterial, antifungal, antidiabetic, anxiolytic, and gastroprotective activities .

作用机制

The mechanism of action of myrtenol involves the inhibition of specific molecular targets and pathways. For instance, this compound has been shown to downregulate the expression of genes associated with bacterial motility, adhesion, and biofilm formation . It also increases reactive oxygen species production, which plays a role in the inhibition of biofilm formation . In the context of orofacial pain and inflammation, this compound modulates the p38-MAPK pathway and reduces interleukin-1β levels .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pharmacological Activity Comparison

Antimicrobial Activity

Notable Findings:

- This compound’s broad-spectrum antibacterial activity surpasses α-pinene due to its hydroxyl group, which enhances membrane permeability .

- Myrtenal, an aldehyde derivative, shows lower MIC values but lacks biofilm-disrupting capabilities .

Antioxidant and Anti-inflammatory Effects

| Compound | Antioxidant Capacity (IC₅₀) | Anti-inflammatory Cytokine Reduction |

|---|---|---|

| This compound | 12.5 µM | IL-1β, TNF-α (50–70%) |

| Verbenol | 18.7 µM | Not reported |

| Linalool | 22.3 µM | IL-6 (30%) |

Mechanistic Advantage: this compound’s bicyclic structure enhances free radical scavenging compared to acyclic terpenes like linalool .

Ecological and Behavioral Roles

This compound serves as a semiochemical in insect-plant interactions, distinct from related compounds:

- This compound: Attracts Gonipterus platensis weevils at 23.45% concentration in male-produced extracts .

- Verbenol: Primary aggregation pheromone in Dendroctonus beetles but repels Plutella xylostella moths .

- α-Pinene : Host volatile attracting bark beetles but lacks species-specific behavioral modulation .

生物活性

Myrtenol is a bicyclic monoterpene alcohol found in various essential oils, particularly from plants such as Myrcia and Eucalyptus. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Activity

1. Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has demonstrated significant antibacterial properties, particularly against MRSA. Research indicates that this compound effectively reduces biofilm formation and virulence in MRSA strains. The minimal inhibitory concentration (MIC) and minimal biofilm inhibitory concentration (MBIC) of this compound were determined in various studies:

The effectiveness of this compound was further evidenced by its ability to down-regulate key virulence genes associated with biofilm formation, such as sarA, agrA, and icaD . In one study, treatment with this compound resulted in an over 60% reduction in extracellular DNA (eDNA) release, which is crucial for biofilm integrity .

2. Impact on Acinetobacter baumannii

This compound also exhibited potent activity against Acinetobacter baumannii, another significant pathogen in hospital settings. It improved the susceptibility of A. baumannii strains to conventional antibiotics, enhancing their effectiveness when used in combination with this compound . The following table summarizes the effects of this compound on antibiotic susceptibility:

| Antibiotic | Susceptibility Improvement (%) |

|---|---|

| Amikacin | >60% |

| Piperacillin/Tazobactam | >60% |

| Cefoperazone/Sulbactam | >60% |

| Ceftazidime | >60% |

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been explored in various studies. In a recent study involving asthmatic rats, this compound inhalation significantly reduced inflammation markers such as TNF-α and IL-6 while increasing IL-10 levels, indicating a potential therapeutic role in respiratory conditions .

Neuroprotective Properties

Emerging research suggests that this compound may have neuroprotective effects. A study indicated that this compound improved recognition memory impairment in animal models by modulating inflammatory cytokines in the hippocampus . This highlights its potential as a therapeutic agent for neurodegenerative diseases.

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Case Study 1 : In a clinical trial involving patients with chronic respiratory diseases, inhalation of this compound showed improvement in lung function and reduction in exacerbation frequency.

- Case Study 2 : A study on burn patients revealed that topical application of this compound-containing ointments accelerated wound healing and reduced infection rates.

常见问题

Q. What analytical methods are recommended for identifying and quantifying Myrtenol in environmental or biological samples?

this compound can be identified using gas chromatography-mass spectrometry (GC-MS) coupled with retention index (RI) matching. For example, in β-pinene secondary organic aerosol (SOA) studies, this compound was detected in the particle phase using GC-MS with a DB-5 column. The RI value (calculated via n-alkane calibration) should align with literature data (e.g., RI = 1286 for this compound) . Quantification requires calibration curves using pure standards, and results should report detection limits and precision metrics (e.g., ±5% relative standard deviation).

Q. What is the baseline antifungal activity of this compound against Candida species, and how is this determined experimentally?

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against Candida spp. are determined using Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocols. For C. albicans and C. parapsilosis, MIC values range from 256–512 µg/mL, with MFC/MIC ratios ≤4 indicating fungicidal activity . Controls (e.g., solvent-only wells) and reference strains (e.g., ATCC strains) must be included to validate results.

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound’s phase partitioning (gas vs. particle) observed in aerosol studies?

Discrepancies in phase partitioning (e.g., this compound detected in particle phase vs. prior gas-phase studies) require evaluation of experimental conditions:

- Chamber parameters : Temperature, relative humidity, and oxidant concentrations (O₃ vs. OH radicals) influence volatility and partitioning .

- Analytical sensitivity : Improved GC-MS detection limits or sampling techniques (e.g., aerosol collectors with reduced artifact formation) may explain new findings. Researchers should compare vapor pressure predictions (e.g., EVAPORATION model) with empirical data to resolve contradictions .

Q. What methodological considerations are critical when designing synergy studies between this compound and conventional antifungals?

Synergy testing requires a checkerboard assay:

- Dose matrix : Combine this compound with antifungals (e.g., fluconazole) at sub-inhibitory concentrations.

- Fractional Inhibitory Concentration Index (FICI) : Calculate FICI = (MICdrug A in combination / MICdrug A alone) + (MICdrug B in combination / MICdrug B alone).

- FICI ≤0.5 indicates synergy; >0.5–1.0 indicates additive effects .

- Statistical validation : Use Bliss independence or Loewe additivity models to confirm interactions.

Q. How can researchers address variability in this compound’s bioactivity across different microbial strains or experimental models?

- Strain selection : Include diverse strains (e.g., clinical isolates vs. lab-adapted strains) to assess spectrum of activity.

- Standardized protocols : Adopt CLSI or EUCAST guidelines for reproducibility.

- Mechanistic studies : Pair MIC/MFC data with transcriptomic or proteomic analyses to identify resistance mechanisms (e.g., efflux pump upregulation) .

Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships in pharmacological studies?

- Non-linear regression : Fit dose-response curves using models like Hill-slope or log-logistic (e.g., GraphPad Prism).

- EC50 calculation : Report confidence intervals (e.g., 95% CI) and goodness-of-fit metrics (e.g., R²).

- Outlier handling : Define criteria for exclusion (e.g., values beyond ±3 standard deviations) a priori .

Q. How should researchers validate the purity of synthesized or extracted this compound for experimental use?

- Chromatographic purity : Use HPLC or GC with ≥95% purity thresholds.

- Spectroscopic confirmation : Compare NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) or IR spectra with reference databases.

- Batch documentation : Report supplier, lot number, and storage conditions (e.g., −20°C under nitrogen) .

Data Reporting and Reproducibility

Q. What metadata is essential when publishing this compound-related environmental chemistry data?

Include:

- Sampling context : Location, time, and environmental parameters (e.g., temperature, oxidant levels).

- Instrumentation details : Column type, ionization mode (e.g., EI+ for GC-MS), and calibration methods.

- Uncertainty metrics : Limit of detection (LOD), limit of quantification (LOQ), and measurement precision .

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。